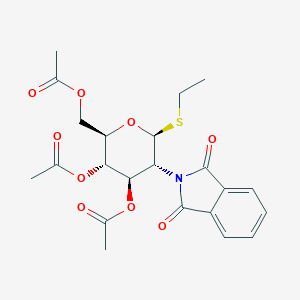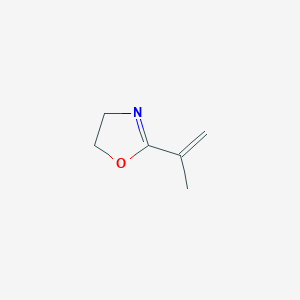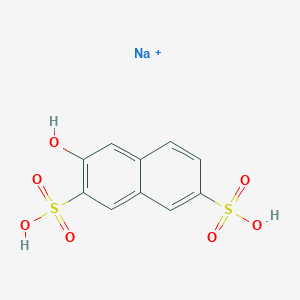
2-フルオロ-3-メチルピリジン
概要
説明
2-Fluoro-3-methylpyridine is an organic compound with the molecular formula C6H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methyl group at the third position of the pyridine ring. This compound is known for its clear, colorless to light yellow liquid appearance and is used in various chemical and industrial applications.
科学的研究の応用
2-Fluoro-3-methylpyridine is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of fluorinated analogs of biological molecules.
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved properties due to the presence of the fluorine atom.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
生化学分析
Biochemical Properties
The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring gives fluoropyridines interesting and unusual physical, chemical, and biological properties .
Cellular Effects
It is known that fluorinated compounds can have a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated compounds are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that fluorinated compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of fluorinated compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Fluorinated compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Fluorinated compounds are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Fluorinated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
2-Fluoro-3-methylpyridine can be synthesized by reacting 2-amino-3-methylpyridine with 40% fluoroboric acid. This reaction involves the substitution of the amino group with a fluorine atom, facilitated by the fluoroboric acid .
Industrial Production Methods
In industrial settings, the synthesis of 2-Fluoro-3-methylpyridine often involves the use of fluorinating agents such as complex aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). This method yields a mixture of fluorinated pyridines, including 2-fluoro-3-methylpyridine .
化学反応の分析
Types of Reactions
2-Fluoro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like butyl ammonium fluoride in dimethylformamide at room temperature can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
Substitution: Products like 2-phenyl-3-methylpyridine and 2-(4-chlorophenyl)-3-methylpyridine.
Oxidation: Products like 2-fluoronicotinic acid.
Reduction: Various reduced derivatives of the original compound.
作用機序
The mechanism of action of 2-Fluoro-3-methylpyridine involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition of specific enzymes or receptors, making it useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-5-methylpyridine
- 3-Fluoropyridine
Uniqueness
2-Fluoro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
2-fluoro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGXUFPYCAWEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287568 | |
| Record name | 2-Fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-18-8 | |
| Record name | 2-Fluoro-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51591 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2369-18-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of understanding the spin-spin coupling constants in 2-fluoro-3-methylpyridine?
A1: Determining the signs and magnitudes of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine provides valuable information about the molecule's electronic structure and conformational preferences. [] This information is crucial for understanding the reactivity and potential applications of this compound in various chemical reactions and material science.
Q2: How can 2-fluoro-3-methylpyridine be utilized in organic synthesis?
A2: 2-Fluoro-3-methylpyridine serves as a versatile starting material for synthesizing biologically relevant nitrogen-containing heterocycles. [] For instance, under specific reaction conditions controlled by alkali-amide bases, it can undergo domino reactions with aldehydes to selectively produce either 7-azaindole or 7-azaindoline. These structures are important building blocks in pharmaceuticals and natural products.
Q3: What insights do spectroscopic techniques and computational calculations offer about the structure of 2-fluoro-3-methylpyridine derivatives?
A3: A combination of experimental techniques like FT-IR, Raman, NMR, and XRD alongside quantum chemical calculations has been employed to elucidate the structure of compounds like 2-Fluoro-3-Methylpyridine-5-Boronic Acid. [] This multi-faceted approach enables researchers to confirm the molecular structure, analyze vibrational modes, and gain a deeper understanding of the electronic properties and reactivity of such pyridine derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















